4-(4-Methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-Methylpyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
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Scientific Research Applications
Biocorrosion Inhibition
4-(4-Methylpyrimidin-2-yl)morpholine derivatives, such as AMP3, have demonstrated significant biocidal activity and corrosion inhibition properties. These compounds effectively reduced the biocorrosion of X65 steel by Desulfotomaculum sp. strains, making them potential candidates for protecting metallic surfaces in industrial settings (Onat et al., 2016).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing new derivatives of related compounds, showcasing the chemical versatility and potential for creating novel substances for various applications (Karimian & Karimian, 2017).
DNA-PK Inhibitors
Compounds related to this compound, such as 2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-ones, have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). This indicates potential applications in enhancing the efficacy of ionizing radiation for cancer therapy (Cano et al., 2010).
Antimicrobial Synthesis
This compound derivatives have been used in synthesizing potent antimicrobials. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Desai et al., 2016).
Xanthine Oxidase Inhibitors
Certain morpholine derivatives, like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, have been identified as effective xanthine oxidase inhibitors. They exhibit potential for use in treating conditions related to excessive uric acid production, such as gout (Šmelcerović et al., 2013).
Dopamine Receptor Antagonists
Chiral alkoxymethyl morpholine analogs have been synthesized and identified as potent and selective dopamine D4 receptor antagonists. This discovery is significant for the development of treatments targeting neurological disorders (Witt et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpyrimidin-2-yl)morpholine is the colchicine-binding site of tubulin . Tubulin is a protein that forms microtubules, which are integral components of the cytoskeleton and play important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
This compound interacts with its target by binding to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .
Biochemical Pathways
The binding of this compound to the colchicine pocket disrupts the dynamics of microtubules . This disruption affects the regulation of cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Result of Action
The binding of this compound to tubulin disrupts microtubule dynamics, leading to a range of cellular effects. These include the inhibition of cellular microtubule polymerization, phosphorylation of Histone3, nuclear DNA condensation, and cell cycle arrest in G2/M or induction of cell death across multiple cell lines . Furthermore, this compound has been shown to be poor substrates for P-gp multi-drug resistance pumps, and therefore caused efficiently mitotic arrest and cell death in colchicine-resistant cells .
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-2-3-10-9(11-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJFOYSWDBEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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